1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorophenyl halides.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is often introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using trifluoromethylphenyl boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the desired reactions efficiently. The choice of reagents and reaction conditions can vary depending on the scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups at the chlorophenyl position.
Scientific Research Applications
1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant, anticancer, and antimicrobial agent.
Agrochemicals: It is explored for its use as a fungicide and herbicide due to its ability to inhibit specific enzymes in plants.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to neuronal voltage-sensitive sodium channels, affecting their function and leading to anticonvulsant activity.
Pathways Involved: It may also interact with other molecular pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine: This compound shares structural similarities but has a pyrazole ring instead of a triazole ring.
Trifluoromethylpyridine Derivatives: These compounds also contain the trifluoromethyl group and are used in various applications, including agrochemicals and pharmaceuticals.
Uniqueness
1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of structural features, which contribute to its diverse reactivity and potential applications. Its triazole ring, chlorophenyl group, and trifluoromethylphenyl group collectively enhance its chemical stability and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12ClF3N4O |
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Molecular Weight |
380.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H12ClF3N4O/c1-10-22-15(24-25(10)14-4-2-3-12(18)9-14)16(26)23-13-7-5-11(6-8-13)17(19,20)21/h2-9H,1H3,(H,23,26) |
InChI Key |
QZIMOJIPQYFLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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